1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a thiourea moiety.
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 1,5-dimethyl-1H-pyrazole with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea can be compared with other similar compounds, such as:
1-(1H-pyrazol-4-yl)thiourea: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
1-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea: Has dimethyl groups at different positions on the pyrazole ring, affecting its binding affinity and reactivity.
1-(1,5-dimethyl-1H-pyrazol-4-yl)urea: Contains a urea moiety instead of thiourea, leading to different hydrogen bonding capabilities and biological activity.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4-5(9-6(7)11)3-8-10(4)2/h3H,1-2H3,(H3,7,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPCSJVPBANTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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